(S)-Bopindolol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

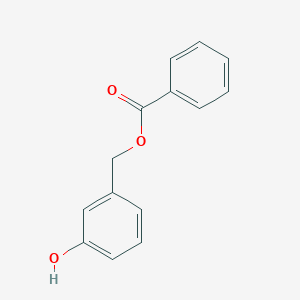

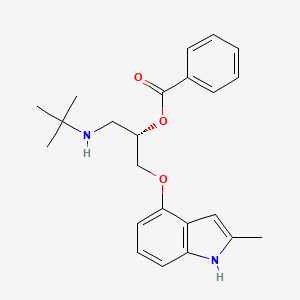

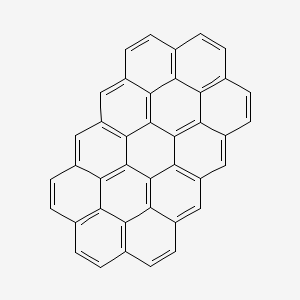

(S)-bopindolol is a 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate that has S-configuration. It is an enantiomer of a (R)-bopindolol.

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Bopindolol is known for its pharmacodynamic and pharmacokinetic properties. It acts as a nonselective beta-adrenoceptor antagonist with partial agonist activity and is primarily utilized in treating hypertension. The drug undergoes rapid metabolism to form an active hydrolyzed version, which sustains its antihypertensive effects for over 24 hours after once-daily dosing. Its efficacy is comparable to other beta-blockers like propranolol and metoprolol in treating mild to moderate hypertension (Harron, Goa, & Langtry, 1991).

Clinical Pharmacology in Hypertension

In a study exploring the acute and long-term hemodynamic and hormonal effects of bopindolol in hypertensive subjects, it was observed that bopindolol initially reduced cardiac output and heart rate. After 24 hours of administration, there was a significant reduction in mean arterial pressure and systemic vascular resistance. These results demonstrate bopindolol's effectiveness in hypertension management (Meiracker, Man in 't Veld, Ritsema van Eck, Boomsma, Derkx, Mulder, & Schalekamp, 1987).

Pharmacological Experiments in Healthy Volunteers

Bopindolol's potency was examined in healthy volunteers where it was found to be significantly more potent than pindolol in reducing isoprenaline-induced and exercise-induced tachycardia. The study confirmed bopindolol's long duration of action in humans, with significant effects persisting for up to 48 hours post-administration (Aellig, 1985).

Unique Pharmacological Properties

Bopindolol has several unique pharmacological properties, including sustained blockade of beta 1- and beta 2-adrenoceptors, intrinsic sympathomimetic actions, inhibition of renin secretion, and interaction with 5-HT receptors. These properties make bopindolol potentially beneficial in treating cardiovascular diseases (Nagatomo, Hosohata, Ohnuki, Nakamura, Hattori, Suzuki, & Ishiguro, 2006).

Effect on Plasma Lipid Fractions

In research focusing on the impact of bopindolol on plasma lipid fractions in hypertensive patients, it was found that bopindolol did not cause significant changes in total cholesterol, LDL cholesterol, and HDL cholesterol. This lack of negative impact on HDL cholesterol could be seen as a potential advantage (van Brummelen, Bolli, Koolen, Staehelin, & Bühler, 1984).

properties

CAS RN |

62697-41-0 |

|---|---|

Product Name |

(S)-Bopindolol |

Molecular Formula |

C23H28N2O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

[(2S)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate |

InChI |

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m0/s1 |

InChI Key |

UUOJIACWOAYWEZ-SFHVURJKSA-N |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC=C2OC[C@H](CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

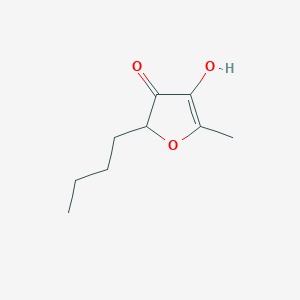

![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)

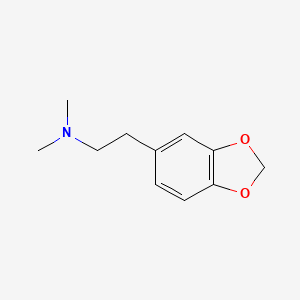

![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)

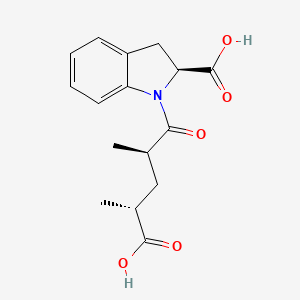

![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)